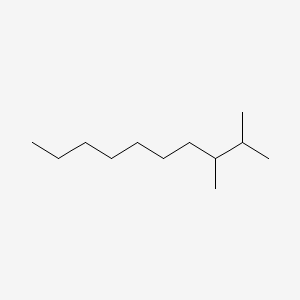

2,3-Dimethyldecane

描述

2,3-Dimethyldecane is a branched alkane with the molecular formula C₁₂H₂₆. It is a hydrocarbon consisting of a decane backbone with two methyl groups attached to the second and third carbon atoms. This compound is part of the larger family of alkanes, which are saturated hydrocarbons with single bonds between carbon atoms. Alkanes are known for their stability and are commonly found in natural gas and petroleum.

准备方法

Synthetic Routes and Reaction Conditions: 2,3-Dimethyldecane can be synthesized through various methods. One common synthetic route involves the reaction of 2-bromo-2-methylpropane with 1-octene in the presence of a catalyst such as bis(cyclopentadienyl)titanium dichloride and triethylaluminum in hexane at room temperature (20-22°C) for 12 hours .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of specific olefins or the alkylation of alkanes. These processes are carried out under controlled conditions to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions: 2,3-Dimethyldecane primarily undergoes reactions typical of alkanes, such as:

Oxidation: In the presence of oxygen and a catalyst, this compound can be oxidized to form alcohols, ketones, or carboxylic acids.

Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common. This reaction typically requires UV light or heat to initiate.

Common Reagents and Conditions:

Oxidation: Catalysts like platinum or palladium are used along with oxygen.

Halogenation: Chlorine or bromine in the presence of UV light or heat.

Major Products Formed:

Oxidation: Alcohols, ketones, and carboxylic acids.

Halogenation: Haloalkanes such as 2,3-dichlorodecane or 2,3-dibromodecane.

科学研究应用

Chemical Properties and Industrial Applications

2,3-Dimethyldecane exhibits favorable physical properties such as a boiling point of approximately 208 °C and a density of about 0.7 g/cm³. These characteristics make it suitable for various industrial applications:

- Solvent in Organic Chemistry : Its non-polar nature allows it to be used as a solvent in organic reactions, particularly in the synthesis of other organic compounds.

- Fuel Additive : Due to its high octane rating, this compound can be utilized as a fuel additive to enhance the performance of gasoline.

Biological and Pharmaceutical Research

Recent studies have highlighted the biological activity of this compound, particularly in relation to its antioxidant and antimicrobial properties:

- Antioxidant Activity : Research has demonstrated that extracts containing this compound exhibit significant antioxidant activity. For example, studies using the DPPH radical scavenging method showed promising results in reducing oxidative stress in biological systems .

- Antifungal Properties : The compound has also shown effectiveness against various fungal pathogens. In vitro studies indicated that it could inhibit the growth of fungi such as Fusarium oxysporum and Sclerotinia sclerotiorum, suggesting its potential as a natural antifungal agent .

Environmental Applications

This compound's role in environmental science is being explored through its behavior in atmospheric chemistry:

- Volatile Organic Compounds (VOCs) : As a component of VOCs, this compound contributes to secondary organic aerosol formation when subjected to photochemical reactions in the atmosphere. Understanding its role can help assess air quality and develop strategies for pollution control .

- Plastic Degradation Studies : The compound has been identified among volatile organic compounds emitted from polyolefin resins used in food packaging. Its presence raises concerns regarding food safety and environmental impact, prompting further investigation into its degradation pathways .

Case Study 1: Antioxidant Properties

A study conducted on various extracts containing this compound demonstrated its potential as an antioxidant agent. The methanol extract exhibited the highest anti-DPPH activity with an IC50 value of 37.61 μg/mL, indicating strong radical scavenging capabilities . This finding suggests that this compound could be developed into a natural antioxidant supplement.

Case Study 2: Antifungal Efficacy

In another investigation focusing on antifungal activity, extracts containing this compound were tested against several pathogenic fungi. The results indicated that methanolic extracts inhibited fungal growth significantly more than hexane extracts, showcasing the compound's potential use in agricultural applications for crop protection .

作用机制

The mechanism of action of 2,3-Dimethyldecane in chemical reactions involves the interaction of its carbon-hydrogen bonds with reagents. For example, during oxidation, the hydrogen atoms are abstracted, and oxygen atoms are inserted into the molecule. In halogenation, the halogen atoms replace the hydrogen atoms through a free radical mechanism initiated by UV light or heat.

相似化合物的比较

- 2,2-Dimethyldecane

- 3,3-Dimethyldecane

- 2,4-Dimethyldecane

Comparison: 2,3-Dimethyldecane is unique due to the specific positioning of its methyl groups, which affects its physical and chemical properties. For instance, the boiling point and reactivity can differ significantly from its isomers like 2,2-Dimethyldecane or 3,3-Dimethyldecane. The branching pattern influences the compound’s stability and how it interacts with other molecules in chemical reactions .

生物活性

2,3-Dimethyldecane is an organic compound classified as an alkane, specifically a branched-chain hydrocarbon. This compound has garnered attention in various fields, including environmental science and health, due to its biological activity and potential applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

This compound has the molecular formula and is characterized by its branched structure. It is part of a larger group of dimethyl alkanes that are often studied for their physical and chemical properties.

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly regarding its role as a volatile organic compound (VOC) and its implications in health diagnostics.

1. Volatile Organic Compounds (VOCs) and Health Diagnostics

Recent studies have highlighted the potential of VOCs, including this compound, as biomarkers for various health conditions. VOCs can be detected in breath samples and have been associated with diseases such as asthma and diabetes. For instance, a study indicated that specific VOC profiles could differentiate between healthy individuals and those with asthma .

Table 1: VOCs Profile in Health Diagnostics

| Compound | Health Condition | Detection Method |

|---|---|---|

| This compound | Asthma | GC-MS |

| Dodecane | Asthma | GC × GC-TOFMS |

| Nonane | Healthy Controls | GC-MS |

Case Study: Breathomics in Pediatric Asthma

A notable case study involved the application of breathomics in diagnosing pediatric asthma. Researchers utilized gas chromatography-mass spectrometry (GC-MS) to analyze breath samples from children diagnosed with asthma and healthy controls. The study identified several VOCs, including this compound, which were significantly different between groups . This suggests that this compound could serve as a potential biomarker for asthma diagnosis.

Case Study: VOCs as Biomarkers for Disease

Another study explored the use of VOCs as non-invasive biomarkers for various diseases. The findings indicated that specific profiles of VOCs could be associated with conditions like cystic fibrosis and diabetes . This reinforces the idea that compounds like this compound may play a role in disease diagnostics.

属性

IUPAC Name |

2,3-dimethyldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-5-6-7-8-9-10-12(4)11(2)3/h11-12H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTGYLNFWOQVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864767 | |

| Record name | 2,3-Dimethyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17312-44-6 | |

| Record name | Decane,2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017312446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。